molecular formula C17H17N5 B11028080 4-methyl-N-(4-methylpyrimidin-2-yl)-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-amine

4-methyl-N-(4-methylpyrimidin-2-yl)-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-amine

货号: B11028080
分子量: 291.35 g/mol
InChI 键: NBZUKDXZAPKNQA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a quinazoline-pyrimidine hybrid featuring a cyclopenta[g]quinazoline core substituted with a methyl group at position 4 and a 4-methylpyrimidin-2-ylamine moiety at position 2. Its synthesis typically involves microwave-assisted condensation of N-(4-methylquinazolin-2-yl)guanidine derivatives with benzalacetone in dimethyl sulfoxide (DMSO), yielding 50–61% isolated product . Key structural confirmation comes from NMR and HRMS

  • 1H NMR (CDCl3): Peaks at δ 8.23–8.25 (m, aromatic protons), 2.87 (s, CH3 on pyrimidine), and 2.58 (s, CH3 on quinazoline) .
  • HRMS: Observed [M+H]+ at m/z 382.2031 (calculated 382.2026) .

属性

分子式

C17H17N5

分子量

291.35 g/mol

IUPAC 名称

4-methyl-N-(4-methylpyrimidin-2-yl)-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-amine

InChI

InChI=1S/C17H17N5/c1-10-6-7-18-16(19-10)22-17-20-11(2)14-8-12-4-3-5-13(12)9-15(14)21-17/h6-9H,3-5H2,1-2H3,(H,18,19,20,21,22)

InChI 键

NBZUKDXZAPKNQA-UHFFFAOYSA-N

规范 SMILES

CC1=NC(=NC=C1)NC2=NC(=C3C=C4CCCC4=CC3=N2)C

产品来源

United States

准备方法

Core Cyclopenta[g]Quinazoline Synthesis

The cyclopenta[g]quinazoline scaffold is constructed via a multi-step sequence involving cyclization and annulation reactions. A common approach involves starting with a substituted anthranilic acid derivative. For example, anthranilic acid reacts with urea under thermal conditions to form 2,4-dihydroxyquinazoline, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 2,4-dichloroquinazoline . The cyclopenta ring is introduced via Friedel-Crafts alkylation or Diels-Alder cyclization. In one protocol, a pre-saturated cyclopentene intermediate undergoes intramolecular cyclization with a quinazoline precursor to form the 7,8-dihydro-6H-cyclopenta[g]quinazoline core . Key parameters include:

Reaction StepConditionsYieldReference
Quinazoline cyclizationUrea, 180°C, 6 hrs85%
ChlorinationPOCl₃, DMF catalyst, reflux78%
Cyclopenta annulationAlCl₃, dichloromethane, 0°C→RT65%

Functionalization at the 2-Position

The 2-chloro group in 2,4-dichlorocyclopenta[g]quinazoline is replaced with the 4-methylpyrimidin-2-ylamine moiety via nucleophilic aromatic substitution (SNAr). This requires activating the chloroarene through electron-withdrawing groups and using a Lewis acid catalyst. In a representative procedure, 2,4-dichlorocyclopenta[g]quinazoline reacts with 4-methylpyrimidin-2-amine in the presence of pyridine and CuO/4Å molecular sieves at 90°C for 20 hours . The reaction proceeds via a copper-mediated coupling mechanism, with the pyrimidine amine attacking the electron-deficient C2 position.

Optimized Conditions :

  • Solvent : Dichloromethane or ethanol

  • Catalyst : CuO/4Å molecular sieves

  • Temperature : 80–90°C

  • Yield : 60–68%

Reduction and Saturation of the Cyclopenta Ring

The 7,8-dihydro-6H-cyclopenta[g]quinazoline system is achieved through selective hydrogenation of a fully unsaturated precursor. Palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) reduces the cyclopentene ring without affecting the aromatic quinazoline or pyrimidine rings . Alternative reducing agents like NaBH₄ in methanol are less effective for this step.

Critical Parameters :

  • Catalyst : 10% Pd/C

  • Pressure : 2 atm H₂

  • Temperature : 25°C

  • Reaction Time : 12–24 hrs

Purification and Characterization

Final purification is typically performed via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures . Structural confirmation relies on:

  • ¹H NMR : Key signals include δ 2.57 ppm (cyclopentane CH₂), 3.45 ppm (pyrimidine CH₃), and 8.15 ppm (quinazoline aromatic H) .

  • ESI-MS : Molecular ion peak at m/z 291.35 [M+H]⁺ .

  • IR Spectroscopy : Absorptions at 1629 cm⁻¹ (C=N stretch) and 3040 cm⁻¹ (aromatic C-H) .

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitution at C4 of the quinazoline is mitigated by using bulkier amines or lower temperatures .

  • Ring Saturation : Over-reduction of the quinazoline core is avoided by employing mild hydrogenation conditions .

  • Yield Improvement : Microwave-assisted synthesis reduces reaction times for SNAr steps from 20 hrs to 2 hrs, increasing yields to 75% .

化学反应分析

Nucleophilic Aromatic Substitution at Pyrimidine Ring

The electron-deficient pyrimidine ring facilitates nucleophilic substitution, particularly at positions activated by methyl substituents.

Reaction TypeConditionsProductSource
HalogenationPOCl₃, DMF, 80–100°C4-Chloro-pyrimidine derivative
AminationNH₃/EtOH, high pressurePyrimidine with additional amine groups

Example:
Substitution with ammonia under pressurized ethanol yields derivatives with enhanced hydrogen-bonding capacity, as observed in structurally related pyrimidine analogs .

Electrophilic Substitution at Quinazoline Core

The quinazoline ring undergoes electrophilic substitution, preferentially at the para and ortho positions relative to the amine group.

Reaction TypeConditionsPosition ModifiedSource
NitrationHNO₃/H₂SO₄, 0–5°CC-5 or C-7 of quinazoline
SulfonationSO₃/H₂SO₄, 50°CC-6 sulfonic acid derivative

Studies on analogous quinazoline systems show that electron-donating groups (e.g., methyl) direct electrophiles to specific positions .

Oxidation of Dihydro Moiety

The saturated 7,8-dihydro-6H-cyclopenta[g]quinazoline component is susceptible to oxidation, forming fully aromatic systems.

Oxidizing AgentConditionsProductSource
KMnO₄H₂O, 60°C6H-Cyclopenta[g]quinazoline
DDQ (Dichlorodicyanoquinone)Toluene, refluxAromatic quinazoline with ketone groups

Oxidation enhances π-conjugation, critical for applications in photophysical studies.

Functionalization at Amine Group

The secondary amine at position 2 participates in alkylation and acylation reactions.

Reaction TypeReagentProductSource
AcylationAcetyl chloride, pyridineN-Acetyl derivative
AlkylationCH₃I, K₂CO₃, DMFN-Methylated compound

Patent data highlights alkylation as a strategy to modulate bioavailability in kinase inhibitors .

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the cyclopenta[g]quinazoline core may undergo ring-opening.

ConditionsOutcomeApplicationSource
HCl (conc.), refluxCleavage to anthranilic acid derivativesSynthetic intermediates
NaOH/EtOH, 70°CRearrangement to pyrido[2,3-d]pyrimidinesBioactive scaffold synthesis

Metal-Catalyzed Cross-Coupling

The pyrimidine and quinazoline rings support palladium-catalyzed reactions for structural diversification.

Reaction TypeCatalyst SystemProductSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl-functionalized derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminated analogs for drug discovery

These reactions enable the introduction of aryl, heteroaryl, or amino groups for structure-activity relationship studies .

Comparative Reactivity with Structural Analogs

Key differences in reactivity between the target compound and analogs are summarized below:

CompoundEnhanced Reactivity SiteKey Reaction ObservedSource
4-Methyl-N-[4-methylpyrimidin-2-yl]quinazolin-2-aminePyrimidine C-4 positionHalogenation with PCl₅
N-(5-methylthiazol-2-yl)benzamideThiazole ringNucleophilic substitution
7-Benzylimidazo-pyridopyrimidinoneImidazole nitrogenAlkylation

科学研究应用

The biological activity of this compound has been investigated in several studies, revealing promising pharmacological properties:

  • Antitumor Activity : Compounds similar to 4-methyl-N-(4-methylpyrimidin-2-yl)-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-amine have demonstrated significant antitumor effects across various cancer cell lines. For instance, derivatives of quinazoline have been shown to inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival .
  • Protein Kinase Inhibition : The compound has been identified as a potential inhibitor of protein kinases, which play crucial roles in cellular signaling and regulation. Protein kinases are often implicated in cancer and other diseases, making their inhibition a valuable therapeutic target .
  • Anti-inflammatory Effects : Research indicates that related quinazoline derivatives exhibit anti-inflammatory properties, which may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel diseases .

Synthesis and Derivatives

The synthesis of 4-methyl-N-(4-methylpyrimidin-2-yl)-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-amine can be achieved through various chemical pathways that allow for the introduction of substituents that enhance its biological activity. Derivatives synthesized from this compound have been explored for enhanced potency and selectivity against biological targets.

Table 1: Comparison of Biological Activities

Compound NameAntitumor ActivityProtein Kinase InhibitionAnti-inflammatory Effects
4-methyl-N-(4-methylpyrimidin-2-yl)-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-amineModerateYesYes
Quinazoline Derivative AHighYesModerate
Quinazoline Derivative BLowNoHigh

Case Studies

  • Case Study on Antitumor Efficacy : A study evaluated the effects of a quinazoline derivative on a panel of cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent .
  • Study on Protein Kinase Inhibition : Another investigation focused on the structure-activity relationship of quinazoline derivatives as protein kinase inhibitors. The findings revealed that modifications to the pyrimidine moiety could enhance inhibitory potency against specific kinases implicated in cancer progression .
  • Research on Anti-inflammatory Properties : A recent study assessed the anti-inflammatory effects of several quinazoline derivatives in animal models of arthritis. The results showed a marked reduction in inflammatory markers and joint swelling, supporting further development for therapeutic use .

作用机制

4-甲基-N-(4-甲基嘧啶-2-基)-7,8-二氢-6H-环戊并[g]喹唑啉-2-胺的作用机制涉及它与特定分子靶标(例如激酶)的相互作用。该化合物与激酶的活性位点结合,抑制其活性,从而影响下游信号通路。这种抑制可以导致癌细胞中细胞增殖的抑制和凋亡的诱导。

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

4-Methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine (7g)
  • Structure : Lacks the cyclopenta ring but includes a phenyl substituent on the pyrimidine.
  • Synthesis : 55% yield via microwave-assisted reaction .
  • Activity : Shows moderate STAT3 inhibition (IC50 ~1.2 µM) compared to the cyclopenta-containing analogue (IC50 ~0.8 µM), suggesting the cyclopenta group enhances target affinity .
6-Methoxy-4-methyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine (7a)
  • Structure : Methoxy substitution at position 6 on the quinazoline.
  • Synthesis : 61% yield under similar conditions .
  • Impact of Substitution : The electron-donating methoxy group increases solubility but reduces metabolic stability compared to the methyl-substituted parent compound .
4,6,8-Trimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine
  • Structure : Additional methyl groups at positions 6 and 8 on the quinazoline.
  • Effect : Enhanced lipophilicity (logP ~3.5 vs. ~2.8 for the cyclopenta analogue) but reduced water solubility, limiting bioavailability .
5-Methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine (Structural Isomer)
  • Structure : Pyrazolo-pyrimidine fused with cyclopenta instead of quinazoline.
  • Conformation : Envelope puckering in the cyclopenta ring (puckering amplitude Q = 0.42 Å) vs. planar conformation in the quinazoline analogue .
  • Activity : Reduced STAT3 binding due to altered π-electron distribution in the heterocyclic core .

Physicochemical Properties

Property Target Compound 7g 7a
Molecular Weight 382.20 376.45 398.42
logP 2.8 3.1 2.5
Aqueous Solubility (µM) 12.4 8.7 18.2
Metabolic Stability Moderate Low High

The cyclopenta ring balances lipophilicity and solubility, making the target compound more drug-like than analogues with extreme logP values .

生物活性

The compound 4-methyl-N-(4-methylpyrimidin-2-yl)-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-amine (CAS Number: 896670-74-9) is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N5C_{17}H_{17}N_{5}, with a molecular weight of 291.35 g/mol. The structure incorporates a cyclopentaquinazoline framework, which is known for various biological activities.

PropertyValue
CAS Number896670-74-9
Molecular FormulaC₁₇H₁₇N₅
Molecular Weight291.35 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit key proteins involved in cancer cell proliferation. For instance, quinazolinone-based hybrids have shown significant activity against various cancer cell lines, with some derivatives exhibiting GI50 values below 0.1 μM against human cancer cells .

In a study focusing on quinazolinamine derivatives, several compounds demonstrated potent inhibitory activities against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp). These proteins are crucial in multidrug resistance (MDR) in cancer therapy, suggesting that similar mechanisms could be explored for 4-methyl-N-(4-methylpyrimidin-2-yl)-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-amine .

Antimicrobial Activity

The quinazoline scaffold has also been linked to antimicrobial effects. Various studies have reported that modifications on the quinazoline core can enhance antibacterial and antifungal activities. The incorporation of specific substituents may lead to improved interactions with microbial targets, although specific studies on this compound's antimicrobial activity remain limited.

Enzyme Inhibition

Research has highlighted the potential of quinazoline derivatives as inhibitors of specific enzymes such as COX and DPP-IV. These enzymes are involved in inflammatory processes and diabetes management, respectively . The structure of 4-methyl-N-(4-methylpyrimidin-2-yl)-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-amine suggests it may possess similar inhibitory properties due to its structural analogies with known enzyme inhibitors.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives often correlates with their structural features. The presence of electron-donating groups like methyl or pyrimidine rings can enhance biological efficacy by improving binding affinity to target proteins or enzymes. Detailed SAR studies are essential to optimize the pharmacological profile of this compound.

Case Studies

  • Anticancer Efficacy : A study synthesized a series of quinazolinamine derivatives that inhibited BCRP and P-gp, demonstrating the potential for overcoming drug resistance in cancer treatment .
  • Hybrid Compounds : Research into hybrid compounds combining quinazoline with other pharmacophores has shown promising results in enhancing anticancer and anti-inflammatory activities .
  • Enzyme Inhibition : Compounds structurally related to 4-methyl-N-(4-methylpyrimidin-2-yl)-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-amine have been evaluated for their ability to inhibit DPP-IV, showcasing potential applications in diabetes management .

常见问题

(Basic) What are the established synthetic routes for preparing 4-methyl-N-(4-methylpyrimidin-2-yl)-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-amine, and how can reaction conditions be optimized for improved yield?

Methodological Answer:
The synthesis typically involves multi-step protocols starting with anthranilic acid derivatives. Key steps include cyclocondensation, nucleophilic substitution, and demethylation. For example, intermediates are synthesized via procedures A and B (as in ), with demethylation using BBr₃ in dichloromethane under inert conditions. Optimization strategies:

  • Monitor reaction progress via MALDI-TOF mass spectrometry to minimize side products .
  • Purify intermediates using reverse-phase column chromatography and HPLC with ACN/H₂O gradients to enhance purity (yield improved to 23% over two steps in ) .
  • Adjust stoichiometry of NH₂OH/water mixtures during hydroxylamine conjugation to avoid over-oxidation .

(Basic) Which spectroscopic techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Critical for verifying regiochemistry and substituent positions. For example, δ 7.90 (d, J = 3.6 Hz) in ¹H NMR confirms pyrimidine proton environments, while ¹³C signals at 163.0 ppm indicate carbonyl groups .
  • HRMS (ESI) : Validates molecular weight (e.g., m/z 590.3832 for [M + H]⁺ with <1 ppm error) and detects isotopic patterns .
  • HPLC : Determines purity (>95% achieved in using ACN/H₂O gradients) .

(Advanced) How can researchers resolve contradictions between computational predictions and experimental data in molecular docking studies targeting HDAC8?

Methodological Answer:

  • Parameter Validation : Ensure force field settings (e.g., AMBER or CHARMM) match the protonation states of active-site residues. highlights HDAC8/MS-344 complexes as references .
  • Experimental Cross-Validation : Perform mutagenesis (e.g., His143Ala in HDAC8) to test predicted binding interactions.
  • Complementary Techniques : Use surface plasmon resonance (SPR) to measure binding kinetics and compare with docking scores .

(Advanced) What strategies are recommended for determining the compound’s binding mode when X-ray crystallography is not feasible?

Methodological Answer:

  • NMR Titration : Monitor chemical shift perturbations (CSPs) in ¹H-¹⁵N HSQC spectra of the target protein upon ligand addition.
  • SAR Analysis : Synthesize analogs with modified substituents (e.g., methyl to ethyl groups) and correlate activity changes with docking poses (as in ) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to assess stability of predicted binding modes and hydrogen-bond networks (e.g., N–H⋯N interactions in ) .

(Basic) How should researchers troubleshoot low yields during demethylation steps in the synthesis?

Methodological Answer:

  • Reagent Optimization : Use excess BBr₃ (1M in DCM) and extend reaction time to 48 hours, as in , to ensure complete demethylation .
  • Temperature Control : Maintain ice-cold conditions during BBr₃ addition to prevent side reactions.
  • Workup Refinement : Quench with NaHCO₃ slowly to avoid emulsion formation during DCM extraction .

(Advanced) What experimental approaches validate the compound’s mechanism of action in enzyme inhibition assays?

Methodological Answer:

  • Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition (e.g., β-glucocerebrosidase modulators in ) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm enthalpy-driven interactions.
  • Cellular Target Engagement : Use Western blotting to monitor downstream biomarker modulation (e.g., acetylated histone levels for HDAC inhibitors) .

(Basic) How can researchers confirm the absence of regioisomeric impurities in the final product?

Methodological Answer:

  • 2D NMR (COSY/NOESY) : Identify through-space correlations between adjacent protons (e.g., cyclopenta[g]quinazoline ring protons) .
  • LC-MS/MS : Fragment ions at m/z 447.8 ([M + H]⁺) in distinguish regioisomers via unique cleavage patterns .

(Advanced) How should structural ambiguities in the compound’s crystal packing be addressed?

Methodological Answer:

  • High-Resolution X-ray Diffraction : Resolve dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) and C–H⋯π interactions, as in .
  • DFT Calculations : Compare experimental and computed torsion angles (e.g., B3LYP/6-311+G(d,p)) to validate conformers .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。